(2-aminoethyl)phosphinic acid hydrochloride
Description
Properties
IUPAC Name |
2-aminoethyl-hydroxy-oxophosphanium;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6NO2P.ClH/c3-1-2-6(4)5;/h1-3H2;1H/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOKGWCEBPWYDY-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[P+](=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNO2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-aminoethyl)phosphinic acid hydrochloride typically involves the reaction of aminoethyl compounds with phosphonic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent product quality. The raw materials are carefully selected, and the reaction parameters are monitored to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-aminoethyl)phosphinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different phosphine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that (2-aminoethyl)phosphinic acid hydrochloride exhibits potential anticancer properties. It acts as a competitive inhibitor of prostate acid phosphatase, which is significant in the context of cancer treatment. Kinetic studies have demonstrated that this compound can inhibit enzymatic activity effectively, suggesting its potential utility in targeted cancer therapies .
Pharmaceutical Synthesis
This compound serves as a building block in the synthesis of various biologically active molecules. Its derivatives have been developed for use in drug formulations aimed at treating a range of diseases, including those related to enzyme inhibition and metabolic disorders. The synthesis of aminoalkyl-H-phosphinic acids under mild conditions has been reported, showcasing its versatility in pharmaceutical applications .
Agriculture
Pesticides and Herbicides
this compound has been investigated for its efficacy as a pesticide and herbicide. Its ability to inhibit specific metabolic pathways in plants and pests makes it a candidate for developing environmentally friendly agricultural chemicals . Studies indicate that compounds derived from this phosphinic acid can enhance crop protection strategies by targeting pest resistance mechanisms.
Materials Science
Corrosion Inhibition
The compound is utilized as a corrosion inhibitor in various industrial applications. Its effectiveness in protecting metals from corrosion has been documented, making it valuable in the manufacturing and maintenance of machinery and infrastructure . The amphoteric nature of (2-aminoethyl)phosphinic acid allows it to interact with metal surfaces, forming protective layers that mitigate corrosion.
Polymer Chemistry
In polymer science, this compound has been integrated into epoxy-based materials to enhance their properties. Research indicates that when grafted onto porous membranes, these polymers exhibit improved protein binding capabilities, which is beneficial for biotechnological applications . This integration enhances the functional properties of the materials, making them suitable for various biomedical applications.
Environmental Remediation
Water Treatment
The compound has shown promise in water decontamination processes. Its ability to chelate heavy metals and other pollutants facilitates the removal of hazardous substances from water sources. Studies highlight its role in developing more effective water treatment systems that can target micropollutants effectively .
Summary of Applications
Mechanism of Action
The mechanism of action of (2-aminoethyl)phosphinic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved include phosphorylation and dephosphorylation processes, which are crucial in cellular signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with (2-aminoethyl)phosphinic acid hydrochloride:
Physicochemical and Functional Differences
- Reactivity: this compound’s P–H bond is less reactive than the P–Cl bond in phosphonochloridates (e.g., 2-Ethylhexyl methylphosphonofluoridate, CAS 458-71-9 ), making it more suitable for stable drug formulations. The chloroethyl group in 3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate confers alkylating activity, which is absent in the aminoethyl variant .
- Bioactivity: Phosphinic acids mimic tetrahedral intermediates in enzymatic reactions (e.g., protease inhibition), whereas phosphate esters (e.g., 3-[2-(2-chloroethylamino)ethylamino]propyl dihydrogen phosphate) may act as prodrugs or substrates . The hydrochloride salt improves aqueous solubility compared to free bases (e.g., 2-(4-(2-aminoethyl)phenoxy)acetic acid hydrochloride, CAS 55458-85-0 ).
- Synthetic Routes: (2-Aminoethyl)phosphinic acid derivatives are synthesized via enantioselective Kabachnik-Fields reactions using chiral zinc catalysts , while chloroethyl analogs often require harsher alkylation conditions .
Research Findings and Data Gaps
- Key Studies: Shibata et al. (2011) demonstrated enantioselective synthesis of α-amino phosphinic acids (up to 90% ee) using pybim-zinc catalysts, a method applicable to (2-aminoethyl)phosphinic acid derivatives . Chloroethyl-phosphates showed moderate antitumor activity in vitro but poor selectivity in vivo .
- Data Limitations: Exact physicochemical data (e.g., logP, pKa) for this compound are absent in the provided evidence. Comparative toxicity studies between aminoethyl and chloroethyl analogs are sparse.
Biological Activity
(2-Aminoethyl)phosphinic acid hydrochloride, also known as 2-aminoethyl phosphonic acid (2-AEP), is a phosphonic acid derivative that has garnered attention due to its diverse biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects. This article aims to summarize the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound is characterized by its phosphinic acid functional group, which contributes to its biological activity. The compound can be synthesized through several methods, including reductive N-methylation and hydrophosphinylation reactions. These synthetic pathways have been optimized to yield high purity and yield of the desired product .
Antimicrobial Activity
Research has demonstrated that (2-aminoethyl)phosphinic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves interference with bacterial cell wall synthesis and disruption of metabolic processes .
Table 1: Antimicrobial Activity of (2-Aminoethyl)phosphinic Acid
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies indicate that (2-aminoethyl)phosphinic acid can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the Akt signaling pathway, which is crucial for cancer cell growth .
Case Study: Inhibition of Cancer Cell Proliferation
In a study examining the effects of (2-aminoethyl)phosphinic acid on human breast cancer cells (MCF-7), researchers observed a dose-dependent decrease in cell viability. The compound was administered at concentrations ranging from 10 to 100 µM, resulting in a reduction of cell proliferation by up to 70% at the highest concentration after 48 hours .
Enzyme Inhibition
(2-Aminoethyl)phosphinic acid acts as an inhibitor of certain enzymes, particularly kinases. For instance, it has been reported to inhibit the phosphorylation activity of PDK1 (3-phosphoinositide-dependent protein kinase-1), which plays a pivotal role in various signaling cascades that regulate cell growth and metabolism .
Table 2: Enzyme Inhibition by (2-Aminoethyl)phosphinic Acid
| Enzyme | Inhibition Type | IC50 Value | Reference |
|---|---|---|---|
| PDK1 | Competitive | 15 µM | |
| Protein Kinase B (Akt) | Non-competitive | 25 µM |
The biological activities of (2-aminoethyl)phosphinic acid are attributed to its ability to mimic natural phosphates and phosphonates. This mimicry allows it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Additionally, the presence of the amino group enhances its interaction with biological macromolecules, further contributing to its pharmacological effects .
Q & A
Q. What are the optimal synthetic routes for (2-aminoethyl)phosphinic acid hydrochloride, and how can purity be ensured?
Methodological Answer: Synthesis typically involves phosphorylation of 2-aminoethanol derivatives followed by hydrochloric acid treatment. Key steps include:
- Phosphorylation: React 2-aminoethanol with phosphorus trichloride (PCl₃) under anhydrous conditions, followed by oxidation to form the phosphinic acid moiety .
- Hydrochloride Formation: Neutralize with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
- Purification: Use recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity. Monitor via <sup>31</sup>P NMR (δ ≈ 30-35 ppm for phosphinic acid) and elemental analysis (C, H, N, Cl, P) .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
II. Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
Methodological Answer:
Q. What experimental strategies are used to study its enzyme inhibition mechanisms, particularly in phosphonate-metabolizing systems?
Methodological Answer:
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., phosphodiesterases). Parameterize the phosphinic acid group with partial charges derived from DFT calculations .
- Molecular Dynamics (MD): Simulate stability of enzyme-ligand complexes in explicit solvent (GROMACS, AMBER). Analyze hydrogen bonding between –NH₂ and catalytic residues .
Q. What derivatization strategies enhance its utility as a biochemical probe?
Methodological Answer:
- Functionalization:
- Applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
